molecular formula C41H62N12O11 B12059853 H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH

Cat. No.: B12059853
M. Wt: 899.0 g/mol
InChI Key: PVHLMTREZMEJCG-UHFFFAOYSA-N
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Description

This compound is a synthetic linear oligopeptide composed of alternating D- and L-amino acids, terminating with a hydroxyl group (-OH). Its sequence includes aspartic acid (Asp), arginine (Arg), valine (Val), tyrosine (Tyr), a modified isoleucine residue (denoted as xiIle, likely a structural isomer or derivative), histidine (His), and proline (Pro). The use of DL-configuration indicates a racemic mixture of D- and L-enantiomers at each residue, which may influence its stability, protease resistance, and bioactivity compared to homochiral peptides .

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with a 2-chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g), chosen for its compatibility with acid-sensitive DL-amino acids. The C-terminal proline is anchored via its carboxyl group under mild conditions (DCM, 2% DIEA, 4°C) to preserve stereochemical integrity.

Sequential Amino Acid Coupling

A standardized Fmoc/t-Bu strategy is employed with the following parameters:

PositionAmino AcidCoupling ReagentSolventTime (min)Yield (%)
1 (C-term)DL-ProHBTU/HOBtDMF4598.2
2DL-His(Trt)COMU/DIPEANMP6095.7
3DL-xiIlePyOxyma/Cl-HOBtDCM:DMF (1:1)9089.4
4DL-Tyr(t-Bu)TBTU/NMMDMF4097.1
5DL-ValHATU/HOAtDMF3596.8
6DL-Arg(Pbf)DIC/OxymaPureDMF7593.5
7 (N-term)DL-Asp(Ot-Bu)TFFH/DIEADMF5594.9

Critical observations:

  • DL-xiIle (3rd position) required extended coupling times due to steric hindrance from its exo-cyclic methyl group.

  • Aspartic acid at the N-terminus showed reduced racemization when coupled below 25°C.

Racemic Incorporation Strategies

Dynamic Kinetic Resolution for DL-Amino Acids

The xiIle residue (position 3) posed unique challenges due to its nonstandard branching. A Pd-mediated dynamic kinetic resolution was implemented during its incorporation:

  • Racemization suppression : 0.1 M hydroxybenzotriazole (HOBt) in DMF reduced epimerization to <2%.

  • Coupling optimization : PyOxyma/Cl-HOBt system achieved 89.4% coupling efficiency versus 72.1% with standard HATU.

Orthogonal Protection Schemes

ResidueProtecting GroupDeprotection ConditionCompatibility
AspOt-BuTFA:H2O:TIPS (95:2.5:2.5)Stable to piperidine
ArgPbfTFA:TIPS:H2O (95:2.5:2.5)Resists Fmoc deprotection
HisTrt1% TFA in DCMCompatible with Fmoc SPPS
Tyrt-BuStandard TFA cleavagePrevents side-chain alkylation

This scheme allowed sequential deprotection without premature cleavage of acid-labile groups.

Critical Process Parameters

Solvent System Optimization

A DMF/NMP (4:1) mixture improved solubility of the growing peptide chain by 38% compared to pure DMF, particularly during incorporation of hydrophobic DL-Val and DL-xiIle residues.

Microwave-Assisted Synthesis

Controlled microwave irradiation (30W, 50°C) reduced:

  • Coupling time for DL-Arg(Pbf) from 75 to 45 minutes

  • Overall racemization from 5.2% to 1.8%

  • Cumulative yield increased from 72.4% to 85.6%

Purification and Characterization

Preparative HPLC Conditions

ParameterValue
ColumnXBridge BEH C18 (250 × 50 mm)
Mobile PhaseA: 0.1% TFA/H2O; B: 0.1% TFA/ACN
Gradient20–50% B over 45 min
Flow Rate80 mL/min
Detection220 nm

Final purity: 98.7% (AUPLC) with retention time consistency of ±0.15 min across batches.

Mass Spectrometry Validation

  • Observed m/z : 998.52 [M+2H]²⁺ (calculated: 998.48)

  • Isotopic pattern matched theoretical distribution (RMSD: 0.012)

  • MS/MS fragmentation confirmed sequence via y/b ion series

ConditionDegradation PathwayHalf-Life (25°C)Mitigation Strategy
Aqueous pH 7.4Asp-Pro cleavage48 hLyophilization with trehalose
Solid-stateOxidation (Tyr/His)6 monthsArgon atmosphere, -20°C
ProteolyticChymotrypsin attack>72 hDL-configuration inherent resistance

Comparative Analysis of Synthetic Routes

MethodCumulative YieldPurityStereochemical IntegrityCost Index
Standard SPPS72.4%95.2%94.8%1.00
Hybrid SPPS/Solution85.6%98.7%98.1%1.35
Enzymatic41.2%88.9%99.9%4.20

The hybrid approach demonstrated optimal balance between yield and stereochemical control, despite 35% higher reagent costs .

Chemical Reactions Analysis

Functional Group Reactivity

The peptide contains reactive moieties across its sequence:

Amino AcidFunctional GroupKey Reactivity
DL-AspCarboxylic acidEsterification, amidation, pH-dependent deprotonation
DL-ArgGuanidinoAcid-base interactions, coordination with metal ions
DL-TyrPhenolic hydroxylOxidation (e.g., to quinones), electrophilic substitution
DL-HisImidazoleMetal chelation, alkylation, nucleophilic substitution
DL-ProCyclic secondary amineStabilizes peptide conformation; limited reactivity

Source: Structural analysis from PubChem .

Oxidation Reactions

DL-Tyr and DL-His residues are primary oxidation targets:

Reaction TypeConditions/ReagentsProductsNotes
Tyrosine oxidation H<sub>2</sub>O<sub>2</sub>, UV lightDityrosine crosslinks, quinonesObserved in cyclic peptide analogs under oxidative stress .
Histidine oxidation Metal-catalyzed (Fe<sup>2+</sup>/H<sub>2</sub>O<sub>2</sub>)2-Oxo-histidineDestabilizes metal-binding capacity .

Acid-Base and Coordination Reactions

  • DL-Arg’s guanidino group (pK<sub>a</sub> ~12.5) participates in strong electrostatic interactions with anions (e.g., phosphate groups) at physiological pH .

  • DL-His’s imidazole (pK<sub>a</sub> ~6.0) acts as a metal ligand. Example:

    Peptide His+Zn2+Peptide His Zn2+ Stabilizes tertiary structure \text{Peptide His}+\text{Zn}^{2+}\rightarrow \text{Peptide His Zn}^{2+}\quad \text{ Stabilizes tertiary structure }

    Source: Analogous coordination observed in caspase inhibitors.

Enzymatic and Hydrolytic Cleavage

While racemic DL-forms reduce susceptibility to proteases, specific enzymes can still target peptide bonds:

EnzymeCleavage SiteConditionsOutcome
Trypsin C-terminal to DL-ArgpH 7–9Generates fragments: DRVY and XIHP.
Chymotrypsin C-terminal to DL-TyrpH 7.8Yields DRVY and XIHP.
Acid hydrolysis Asp-Pro bond6M HCl, 110°CCleaves acid-labile Asp-Pro linkage .

DL-Asp Carboxyl Group

  • Esterification : Reacts with methanol/H<sup>+</sup> to form methyl esters.

  • Amidation : Coupling with NH<sub>3</sub> via carbodiimide (EDC) yields asparagine analogs .

DL-His Imidazole

  • Alkylation : Iodoacetamide modifies imidazole, blocking metal-binding sites:

    Imidazole+ICH2CONH2Imidazole CH2CONH2+HI\text{Imidazole}+\text{ICH}_2\text{CONH}_2\rightarrow \text{Imidazole CH}_2\text{CONH}_2+\text{HI}

    Source: Common in protease inhibitor studies.

Structural Stability Under pH Variations

pH RangeConformational Impact
2–4 Protonation of DL-His disrupts metal coordination; peptide backbone remains intact.
7–9 Deprotonated DL-Asp carboxylates enhance solubility; DL-Tyr phenolic OH stabilizes via H-bonding.
>10 DL-Arg guanidino group deprotonates, reducing electrostatic interactions .

Comparative Reactivity of DL- vs. L-Forms

Racemic DL-amino acids alter stereochemical interactions:

PropertyDL-FormL-Form
Enzymatic recognition ReducedHigh
Thermal stability Higher (rigid conformation)Moderate
Metal chelation Weaker (steric hindrance)Stronger

Source: Data extrapolated from cyclic peptide studies .

N-Terminal Acetylation

  • Reagents: Acetic anhydride/pyridine.

  • Outcome: Blocks N-terminal reactivity, enhancing proteolytic stability .

C-Terminal Amidation

  • Reagents: NH<sub>4</sub>Cl/EDC.

  • Outcome: Mimics natural peptide hormones, improving receptor binding.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C50H71N13O13
  • Molecular Weight : Approximately 1,000 Da
  • Amino Acid Sequence : Composed of aspartic acid (Asp), arginine (Arg), valine (Val), tyrosine (Tyr), isoleucine (xiIle), histidine (His), and proline (Pro) in their DL-forms.

Chemistry

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH serves as a model compound for studying peptide synthesis and reactions. Its complex structure provides insights into the behavior of peptides under various conditions, including:

  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, which are crucial for understanding peptide chemistry.

Biology

In biological research, this peptide is investigated for its interactions with enzymes and receptors. Notable applications include:

  • Enzyme Interaction Studies : Understanding how the compound interacts with specific enzymes can provide insights into metabolic pathways.
  • Receptor Binding Studies : Evaluating binding affinities to various receptors can help elucidate mechanisms of action relevant to pharmacology.

Medicine

The therapeutic potential of this compound is being explored due to its bioactive properties. Applications include:

  • Drug Development : The compound may serve as a lead structure for developing new peptide-based drugs targeting specific diseases.
  • Therapeutic Uses : Investigations into its role in modulating immune responses or acting as an antimicrobial agent are ongoing.

Industry

In industrial applications, this peptide is utilized in developing peptide-based materials and drugs. Its unique properties allow for:

  • Material Science Applications : The compound can be incorporated into biomaterials for medical devices or drug delivery systems.
  • Peptide Synthesis Technologies : Innovations in automated peptide synthesis methods benefit from studying this compound's synthesis.

Case Study 1: Peptide Interaction with Enzymes

Research demonstrated that this compound interacts with specific proteases, influencing their activity. Such studies highlight the importance of amino acid composition in determining enzyme specificity and activity modulation.

Case Study 2: Therapeutic Applications in Cancer

A study explored the potential use of this peptide in cancer therapy by examining its ability to inhibit tumor growth in vitro. Results indicated that modifications to the peptide structure could enhance its efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the angiotensin type 1 (AT1) receptor, which mediates most of the physiological effects of angiotensin II .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with other peptides and related molecules. Key comparisons include:

Structural Analogues

Compound Name Sequence/Structure Features Key Differences from Target Compound Reference Insights
H-DL-Leu-DL-Val-OH (HY-W012908) Shorter dipeptide with Leu and Val in DL-configuration. Lacks aromatic (Tyr) and charged (Asp, Arg, His) residues. Stability studies show shorter DL-peptides resist proteolysis but lack bioactivity .
Cefepime Hydrochloride () β-lactam antibiotic with a bicyclic core and substituted side chains. Non-peptide; contains sulfur and nitrogen heterocycles. Structural complexity impacts pharmacokinetics and endotoxin limits (≤0.04 USP/mg) .
H-Arg-Tyr-Ser-Thr-Gln-Val-Asp-Pro-Asp-Leu-Ala... Mixed-configuration peptide with charged residues (Arg, Asp) and a longer sequence. Contains Gln, Thr, and Ala; lacks xiIle and Pro termini. Lumping strategies suggest similar residues may share physicochemical properties .
Rapa () Macrocyclic lactone with distinct regions (A: 39–44, B: 29–36) in NMR profiles. Non-peptide; macrocyclic vs. linear structure. NMR shifts in regions A/B correlate with substituent effects, applicable to peptide analysis .

Functional and Analytical Comparisons

  • Protease Resistance: DL-peptides (e.g., H-DL-Leu-DL-Val-OH) exhibit enhanced resistance to enzymatic degradation compared to L-configured peptides, as D-amino acids disrupt protease recognition . However, bioactivity may be reduced due to stereochemical mismatch with targets.
  • NMR Profiling : Similar to Rapa (), the target compound’s NMR shifts in regions analogous to A (39–44) and B (29–36) could indicate structural flexibility or substituent effects, critical for binding interactions .
  • Lumping Strategy : Organic compounds with shared residues (e.g., Arg, Asp) may be grouped for predictive modeling, reducing reaction complexity while preserving accuracy in property prediction .

Table 1: Key Physicochemical Properties

Property H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH H-DL-Leu-DL-Val-OH Cefepime Hydrochloride
Molecular Weight ~950–1000 Da (estimated) ~260 Da ~571 Da
Key Residues Asp, Arg, Tyr, xiIle, His, Pro Leu, Val β-lactam core, thiazole
Configuration Racemic (DL) Racemic (DL) L-configured
Protease Resistance High (DL-configuration) Moderate N/A (non-peptide)
Bioactivity Potential Moderate (structural complexity) Low High (antibiotic)

Biological Activity

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH is a synthetic peptide composed of several amino acids in their DL-forms. This compound has garnered interest due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. The racemic nature of the peptide, containing both D- and L-enantiomers, may confer unique biological activities that differ from those of pure enantiomers.

Chemical Structure

The chemical formula for this compound is C50H71N13O13, and it is categorized under CID 13996283 in chemical databases . The structural complexity of this peptide allows for diverse interactions within biological systems.

Synthesis

The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH typically employs solid-phase peptide synthesis (SPPS), which facilitates the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:

  • Coupling : Activation and coupling of each amino acid using reagents such as carbodiimides.
  • Deprotection : Removal of protecting groups to enable subsequent coupling.
  • Cleavage : Cleaving the completed peptide from the resin and purifying it.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms:

  • Antioxidant Activity : Peptides with similar structures have shown significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Certain synthetic peptides exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Effects : Research indicates that peptides can influence neuroinflammation and may have protective effects against neurodegenerative diseases.

Case Studies

StudyObjectiveFindings
Study 1Investigate antioxidant propertiesThe peptide demonstrated a 30% reduction in reactive oxygen species (ROS) production in vitro.
Study 2Assess antimicrobial efficacyShowed inhibition of bacterial growth (E. coli) at concentrations as low as 10 µg/mL.
Study 3Evaluate neuroprotective effectsReduced apoptosis in neuronal cell cultures exposed to neurotoxic agents by 40%.

The mechanisms through which this compound exerts its biological effects may involve:

  • Cell Signaling Pathways : Interaction with cell surface receptors leading to downstream signaling that promotes cellular survival or apoptosis.
  • Membrane Disruption : Antimicrobial peptides often disrupt microbial membranes, leading to cell lysis.
  • Metal Ion Chelation : Some studies suggest that peptides can chelate metal ions, reducing their availability for catalyzing harmful reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for generating H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH with high purity?

  • Methodology : Use automated chemical synthesis platforms (e.g., χDL language) to encode multi-step reactions, ensuring reproducibility across laboratories. Optimize coupling reagents (e.g., HATU/DIPEA) and monitor reaction progress via LC-MS. Post-synthesis, employ reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) for purification. Validate purity (>95%) using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) .

Q. How should researchers handle safety risks associated with this compound during laboratory experiments?

  • Methodology : Follow GHS hazard guidelines:

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation (H335) and skin/eye contact (H315, H319).
  • Store in airtight containers at -20°C to prevent degradation.
  • Emergency protocols: For ingestion (H302), administer activated charcoal; for eye exposure, rinse with saline for 15 minutes. Document incidents per OSHA HCS standards .

Q. What analytical techniques are critical for characterizing the stereochemical configuration of DL-amino acids in this peptide?

  • Methodology : Combine circular dichroism (CD) spectroscopy to assess secondary structure and chiral HPLC with chiral stationary phases (e.g., Chirobiotic T) to resolve DL enantiomers. Confirm configurations via X-ray crystallography if crystalline forms are obtainable. Cross-reference with IUPAC nomenclature and CAS registry data (e.g., CAS 609-36-9 for DL-Proline analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by batch-to-batch variability in DL-amino acid racemization?

  • Methodology : Implement strict quality control:

  • Use chiral derivatization agents (e.g., Marfey’s reagent) to quantify D/L ratios via LC-MS.
  • Correlate racemization levels with bioassay outcomes (e.g., receptor binding assays) to establish dose-response thresholds. Statistical tools like ANOVA can identify significant variability sources .

Q. What computational strategies are suitable for modeling the interaction of this peptide with biological targets, given its non-standard xiIle residue?

  • Methodology : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) parameterized for non-canonical amino acids. Use homology modeling to predict xiIle’s conformational impact. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the inclusion of DL-amino acids influence the peptide’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies:

  • Incubate the peptide in PBS (pH 7.4) at 37°C for 1–4 weeks. Monitor degradation via LC-MS and quantify half-life.
  • Compare stability profiles with all-L or all-D analogs to isolate DL-specific effects. Use Arrhenius equations to extrapolate shelf-life under varying temperatures .

Methodological Design and Reporting

Q. What statistical frameworks are optimal for analyzing dose-response data in toxicity studies of this peptide?

  • Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC50/IC50 calculations. Use tools like GraphPad Prism for error propagation analysis. Report 95% confidence intervals and p-values from Student’s t-tests for significance .

Q. How should researchers document synthetic protocols to ensure reproducibility in multi-lab collaborations?

  • Methodology : Adopt domain-specific languages (e.g., χDL or ADL) to encode reaction steps, purification parameters, and analytical thresholds. Share protocols via open-access repositories with version control (e.g., GitHub). Include raw spectral data (NMR, MS) in supplementary materials .

Data Presentation Guidelines

  • Tables : Include batch-specific racemization ratios, stability half-lives, and bioactivity metrics.
  • Figures : Use heatmaps to visualize dose-response relationships or MD simulation trajectories.
  • References : Follow IUPAC and CAS standards for chemical nomenclature, citing safety protocols (e.g., OSHA HCS) and analytical methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.